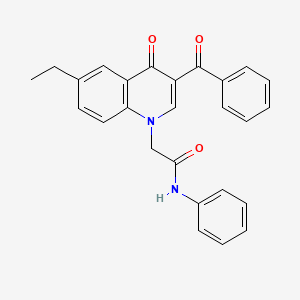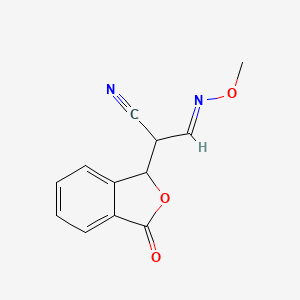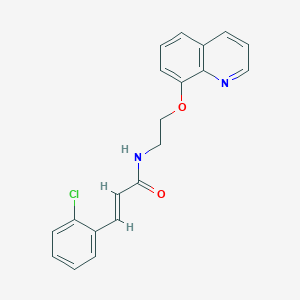
(E)-3-(2-chlorophenyl)-N-(2-(quinolin-8-yloxy)ethyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(2-chlorophenyl)-N-(2-(quinolin-8-yloxy)ethyl)acrylamide is a useful research compound. Its molecular formula is C20H17ClN2O2 and its molecular weight is 352.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Properties
(E)-3-(2-chlorophenyl)-N-(2-(quinolin-8-yloxy)ethyl)acrylamide and its derivatives have been explored for their potential antimicrobial properties. One study synthesized a series of compounds related to this molecule and found significant inhibition of bacterial and fungal growth, indicating the potential of these compounds in antimicrobial applications (Ahmed et al., 2006).
Anti-cancer Properties
Research has also delved into the anti-cancer properties of quinoline derivatives similar to this compound. A study synthesized and evaluated a series of quinoline acrylamide derivatives for their cytotoxic activity against the breast cancer cell line MCF7. Certain derivatives exhibited higher activity compared to the reference drug, doxorubicin, showcasing the potential of these compounds in cancer treatment (Ghorab & Alsaid, 2015).
Material Science Applications
In the realm of material science, derivatives of this compound, such as quinolinyl acrylate derivatives, have been studied for their dielectric properties. These compounds exhibit varying dielectric behaviors based on their chemical structure and could be significant in developing materials with specific electrical characteristics (Zeyada et al., 2016).
Chemical Synthesis and Catalysis
The molecule and its related compounds have roles in chemical synthesis and catalysis. For instance, a study detailed a novel tandem annulation process involving N-(o-ethynylaryl)acrylamides, a category to which this compound belongs, for synthesizing complex chemical structures. This process is significant for diversifying chemical synthesis routes (Liu et al., 2018).
Photophysical Properties
Compounds structurally related to this compound have been studied for their fluorescent properties, especially in the context of lanthanide complexes. These studies are pivotal for applications in optoelectronics and sensor development (Wu et al., 2008).
Eigenschaften
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2-quinolin-8-yloxyethyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c21-17-8-2-1-5-15(17)10-11-19(24)22-13-14-25-18-9-3-6-16-7-4-12-23-20(16)18/h1-12H,13-14H2,(H,22,24)/b11-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYPROJZRBPUEW-ZHACJKMWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCCOC2=CC=CC3=C2N=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCCOC2=CC=CC3=C2N=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
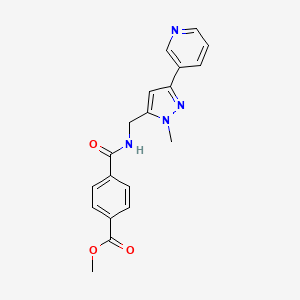
![ethyl 1-methylsulfanyl-N-[(Z)-N-methylsulfonyl-C-phenylcarbonimidoyl]methanimidate](/img/structure/B2404230.png)
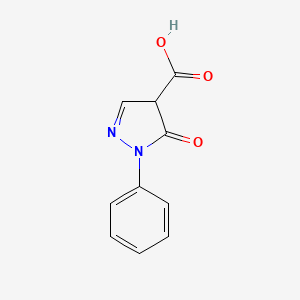
![1-(1,3-Benzodioxol-5-yl)-4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2404233.png)
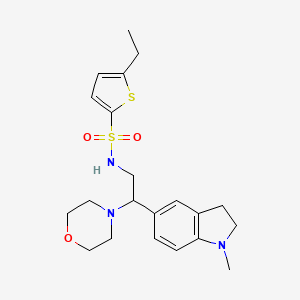
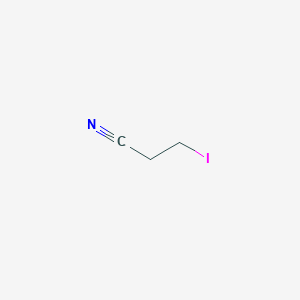
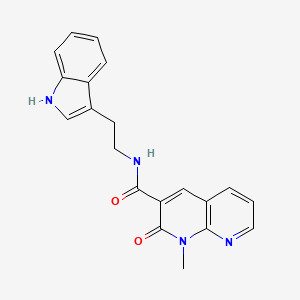
![3-(3,4-dimethoxyphenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2404242.png)
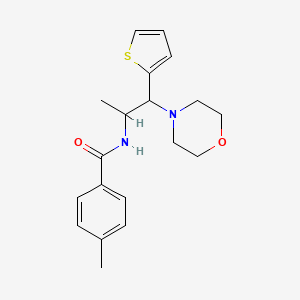
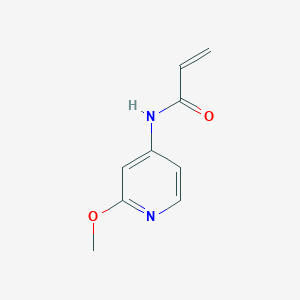
![2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-phenylacetamide](/img/structure/B2404247.png)
